Gigantetrocin A is a natural compound isolated from the plant Goniothalamus giganteus, belonging to the Annonaceae family. This compound has garnered attention due to its significant and selective cytotoxicity against human tumor cells, making it a subject of interest in cancer research and pharmacology. Gigantetrocin A is classified as an acetogenin, a group of compounds known for their diverse biological activities, particularly their anti-cancer properties.
Gigantetrocin A was first isolated by researchers from the McLaughlin group in the late 1990s. The compound is part of the broader category of acetogenins, which are typically characterized by long-chain fatty acids and unique structural features, including tetrahydrofuran rings. Acetogenins are primarily found in various species within the Annonaceae family, which includes several plants traditionally used in herbal medicine.
The total synthesis of Gigantetrocin A has been achieved through various synthetic routes. The first successful synthesis was reported by Shi's group in 2000, employing a highly efficient method that involved 19 synthetic steps. Key techniques included:
The synthesis route demonstrates a convergent strategy, allowing for the assembly of complex molecular architectures from simpler precursors .
The molecular structure of Gigantetrocin A features a complex arrangement typical of acetogenins. It includes:
Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry have confirmed the structure of Gigantetrocin A, with specific rotation and melting point values aligning closely with those reported in literature .
The synthesis involves several key chemical reactions:
These reactions are crucial for assembling the complex structure of Gigantetrocin A while ensuring high yields and selectivity .
Gigantetrocin A exhibits its anti-cancer properties through several proposed mechanisms:
Research indicates that these mechanisms contribute to its selective cytotoxicity against various cancer cell lines .
Gigantetrocin A has distinct physical and chemical properties:
These properties are critical for understanding how Gigantetrocin A interacts with biological systems and its potential as a therapeutic agent .
Gigantetrocin A is primarily studied for its potential applications in cancer therapy due to its cytotoxic effects on tumor cells. Research continues to explore:
The ongoing research into Gigantetrocin A highlights its promise as a lead compound in developing new cancer treatments .
Gigantetrocin A was first isolated in 1996 from the bark of Goniothalamus giganteus, a tropical tree species within the Annonaceae family native to Southeast Asia [9]. This discovery emerged from bioactivity-directed fractionation studies seeking novel antitumor compounds in traditional medicinal plants. The genus Goniothalamus has long been utilized in ethnomedicine for treating fever, inflammation, and infections, providing the pharmacological rationale for its investigation [7]. Gigantetrocin A represents one of over 400 annonaceous acetogenins (ACGs) identified to date, a class known for their exceptional structural complexity and potent bioactivities [5]. Its discovery expanded the structural diversity of mono-tetrahydrofuran (THF) ACGs by featuring a distinctive 1,2,5-triol moiety adjacent to the THF ring, a configuration subsequently shown to significantly influence its biological interactions [9].
Gigantetrocin A (C₃₅H₆₄O₇; molecular weight 596.88 g/mol) belongs to the mono-tetrahydrofuran (THF) subclass of annonaceous acetogenins [4] [6]. Its structure features:
Table 1: Fundamental Chemical Properties of Gigantetrocin A
Property | Value |
---|---|
Molecular Formula | C₃₅H₆₄O₇ |
Exact Mass | 596.4700 Da [6] |
CAS Registry Number | 134955-48-9 [6] |
IUPAC Name | (S)-3-((R)-2-hydroxy-7-((2S,5S)-5-((1S,4S,5S)-1,4,5-trihydroxynonadecyl)tetrahydrofuran-2-yl)heptyl)-5-methylfuran-2(5H)-one [6] |
Elemental Composition | C: 70.43%; H: 10.81%; O: 18.76% [6] |
Gigantetrocin A occupies a significant niche in natural product research due to:
Stereochemical Complexity: Its four chiral centers (C-15, C-20, C-24, C-28) presented substantial challenges for configurational assignment, advancing Mosher ester methodology for ACG structural elucidation [9]. The absolute stereochemistry was resolved through a combination of degradative analysis, NMR spectroscopy, and circular dichroism comparisons with synthetic analogs.
Bioactivity Profile: As a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), it exhibits nanomolar cytotoxicity against various cancer cell lines, positioning it as a lead compound for anticancer drug development [5] [9]. Its mechanism involves disrupting ATP production in metabolically hyperactive tumor cells.
Synthetic Challenge: The dense functionalization (THF ring, triol system, lactone) and stereochemical complexity have made Gigantetrocin A a benchmark target for total synthesis. Innovative strategies include chiral pool approaches (using glutamic acid derivatives), asymmetric epoxidation, and stereoselective cyclizations to construct its signature mono-THF motif with flanking hydroxyls [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7